11-Demethylellipticine is a naturally occurring alkaloid belonging to the class of compounds known as ellipticines. It is derived from the ellipticine family, which is characterized by its unique pyrido[4,3-b]carbazole structure. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the field of cancer research.
Source
11-Demethylellipticine is primarily isolated from plants of the genus Micromelum, which are known for their medicinal properties. The compound can also be synthesized in the laboratory through various chemical methods, allowing for further exploration of its properties and applications.
Classification
In terms of chemical classification, 11-demethylellipticine is categorized as an alkaloid and more specifically, as a pyrido[4,3-b]carbazole derivative. Its structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 11-demethylellipticine can be achieved through several methods. A notable approach involves a multi-step synthesis that utilizes mild reaction conditions to produce the compound efficiently.
Methods and Technical Details
One method described in the literature involves starting from simpler precursors and employing reactions such as cyclization and demethylation to construct the ellipticine skeleton. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product. For instance, a synthesis published in 1975 outlines a straightforward method that minimizes steps while maintaining effective yields under mild conditions .
The molecular structure of 11-demethylellipticine features a complex arrangement characterized by a fused ring system comprising a pyridine and carbazole moiety.
Structure and Data
The three-dimensional conformation of 11-demethylellipticine can influence its biological activity, making structural analysis crucial for understanding its mechanisms of action.
11-Demethylellipticine can participate in various chemical reactions that are essential for its functionalization and modification.
Reactions and Technical Details
Common reactions include:
These reactions are typically carried out under controlled conditions to prevent degradation of the sensitive alkaloid structure.
The mechanism of action of 11-demethylellipticine primarily revolves around its interaction with DNA.
Process and Data
Research indicates that 11-demethylellipticine exhibits antitumor activity by intercalating into DNA strands, disrupting replication and transcription processes. This mechanism is similar to that observed with other ellipticine derivatives, which are known to inhibit topoisomerases—enzymes critical for DNA unwinding during replication. Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Understanding the physical and chemical properties of 11-demethylellipticine is essential for its application in research and development.
Physical Properties
Chemical Properties
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry, which help confirm the identity and purity of synthesized samples.
The applications of 11-demethylellipticine extend into various scientific domains:
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), isolated in 1959 from Ochrosia elliptica leaves, emerged as a pivotal natural alkaloid with broad-spectrum antitumor activity [1] [4] [5]. Its planar tetracyclic structure enables DNA intercalation and topoisomerase II inhibition, but clinical translation faced hurdles due to poor water solubility, dose-limiting toxicity, and variable metabolic activation [2] [5]. To address these limitations, derivatives like 9-hydroxyellipticine and N-methyl-9-hydroxyellipticinium acetate (Celiptium™) entered clinical trials in the 1980s–1990s for metastatic breast cancer. Despite promising efficacy, severe adverse effects (hemolysis, xerostomia) and instability led to their discontinuation [2] [7]. Olivacine isomers (e.g., S16020) reached Phase II trials but faced similar toxicity challenges [6] [7]. These efforts established the pyridocarbazole core as a privileged scaffold but highlighted the need for targeted modifications to improve pharmacological properties.
Table 1: Key Clinical Ellipticine Derivatives
Compound | Modification Site | Clinical Stage | Outcome/Limitations |
---|---|---|---|
9-Hydroxyellipticine | C9-hydroxylation | Phase II | Dose-limiting hematologic toxicity |
Celiptium™ | N2-methylation, C9-OH | Marketed (France) | Withdrawn (severe xerostomia, hemolysis) |
S16020 (Olivacine) | C9-OH, C1-carboxamide | Phase II | Discontinued (toxicity concerns) |
Datelliptium | C11-diethylaminoethyl | Phase I/II | Hepatotoxicity in humans |
The 11-demethyl modification entails removal of the methyl group at position C11 of ellipticine’s carbazole ring. This site is sterically and electronically critical:
Table 2: Impact of Position-Specific Modifications on Ellipticine Bioactivity
Modification Site | Functional Consequence | Biological Effect |
---|---|---|
C9-Hydroxylation | Enhanced H-bonding with DNA backbone; metabolic detoxification | Increased DNA affinity; reduced genotoxic metabolites |
C11-Demethylation | Improved π-stacking; accessibility for electrophilic substituents | Higher topoisomerase II inhibition potency |
N2-Quaternization | Improved water solubility | Reduced blood-brain barrier penetration |
11-Demethylellipticine is hypothesized to exert anticancer effects through interconnected biological pathways:
Future research priorities include synthesizing 11-demethylellipticine for direct comparison with ellipticine in DNA-adduct mapping, topoisomerase II decatenation assays, and mutant p53 binding studies. The compound’s metabolic fate in CYP-expressing tumor models remains unexplored but is critical for evaluating therapeutic index.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7